molecular formula C21H21N5O2 B2692444 8-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-47-6

8-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2692444
CAS No.: 946279-47-6
M. Wt: 375.432
InChI Key: LSCXDZKLVLHXFE-UHFFFAOYSA-N
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Description

8-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes a triazine ring fused with an imidazole ring, and substituted with 4-methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methylphenylhydrazine with a suitable nitrile can lead to the formation of the imidazo[2,1-c][1,2,4]triazine core.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbonyldiimidazole or similar coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride.

Major Products

    Oxidation: 4-methylbenzaldehyde, 4-methylbenzoic acid.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

The compound’s potential therapeutic properties are being investigated, including its ability to inhibit certain enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
  • 8-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Uniqueness

The uniqueness of 8-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide lies in its specific substitution pattern with 4-methylphenyl groups. This substitution can influence its chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

8-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14-3-7-16(8-4-14)13-22-19(27)18-20(28)26-12-11-25(21(26)24-23-18)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCXDZKLVLHXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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